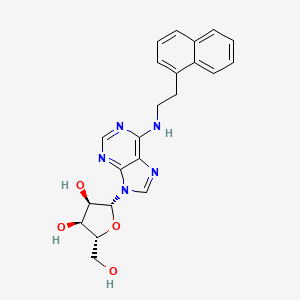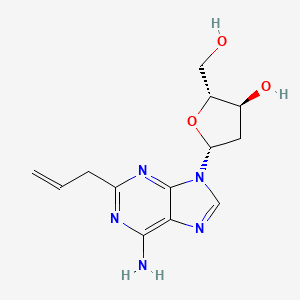
(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and stereoselective synthesis. Common reagents used in these reactions include:
Protecting groups: To protect hydroxyl and amino groups during the synthesis.
Catalysts: To facilitate specific reactions and improve yields.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups like halides or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding nucleoside analogs’ behavior in various chemical reactions.
Biology
In biology, this compound is of interest due to its potential interactions with biological macromolecules like DNA and RNA. It may be used in studies related to genetic replication and transcription.
Medicine
In medicine, nucleoside analogs are often explored for their antiviral and anticancer properties. This compound may inhibit viral replication or interfere with cancer cell proliferation.
Industry
In the industry, such compounds can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or nucleic acids. It may inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapies.
Vidarabine: An antiviral drug with a similar purine base structure.
Uniqueness
(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of the allyl group, which may confer distinct biological and chemical properties compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C13H17N5O3 |
|---|---|
Poids moléculaire |
291.31 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-(6-amino-2-prop-2-enylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H17N5O3/c1-2-3-9-16-12(14)11-13(17-9)18(6-15-11)10-4-7(20)8(5-19)21-10/h2,6-8,10,19-20H,1,3-5H2,(H2,14,16,17)/t7-,8+,10+/m0/s1 |
Clé InChI |
KNGOERFVBLCXOB-QXFUBDJGSA-N |
SMILES isomérique |
C=CCC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
SMILES canonique |
C=CCC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)
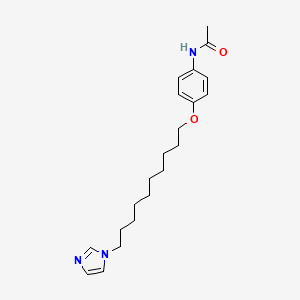
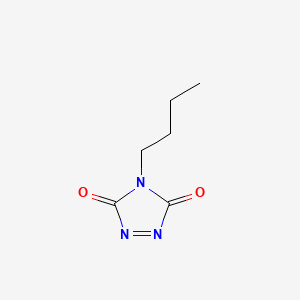
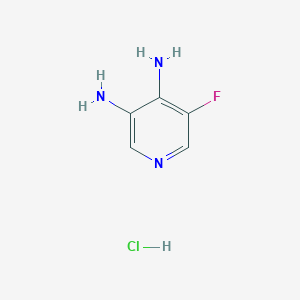


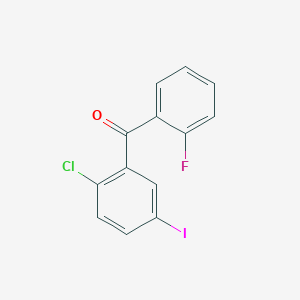
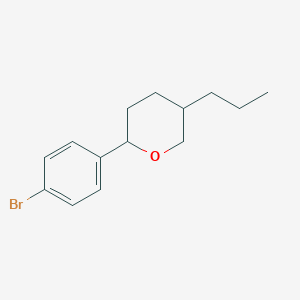

![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)
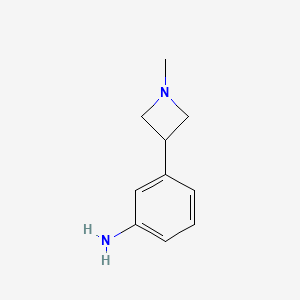
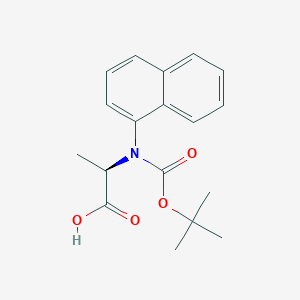
![Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)
